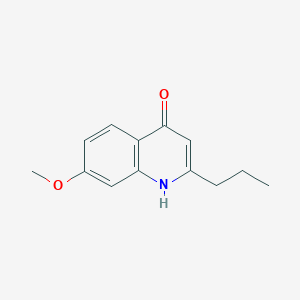
4-Hidroxi-7-metoxi-2-propilquinolina
Descripción general
Descripción
“4-Hydroxy-7-methoxy-2-propylquinoline” is a chemical compound with the empirical formula C13H15NO2 and a molecular weight of 217.26 . It is a solid substance .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) of “4-Hydroxy-7-methoxy-2-propylquinoline” is 1S/C13H15NO2/c1-3-4-9-7-13(15)11-6-5-10(16-2)8-12(11)14-9/h5-8H,3-4H2,1-2H3,(H,14,15) .
Physical and Chemical Properties Analysis
“4-Hydroxy-7-methoxy-2-propylquinoline” is a solid substance . Its empirical formula is C13H15NO2 and it has a molecular weight of 217.26 .
Aplicaciones Científicas De Investigación
Investigación Farmacéutica: Actividad Antimalárica
4-Hidroxi-7-metoxi-2-propilquinolina: se ha identificado como un posible andamiaje para medicamentos antimaláricos. Los derivados de quinolina son conocidos por sus propiedades antimaláricas, y este compuesto podría servir como punto de partida para la síntesis de nuevos agentes terapéuticos dirigidos a la malaria .
Química Medicinal: Tratamiento del Cáncer
La investigación indica que los compuestos de quinolina, incluida la This compound, pueden tener propiedades anticancerígenas. La estructura del compuesto podría modificarse para mejorar su actividad contra las células cancerosas, lo que lo convierte en un activo valioso en el desarrollo de fármacos oncológicos .
Química Agrícola: Desarrollo de Pesticidas
En la agricultura, la This compound podría utilizarse para desarrollar nuevos pesticidas. Su estructura química podría ser efectiva para controlar plagas que amenazan los cultivos, contribuyendo a una mayor productividad agrícola .
Aplicaciones Industriales: Síntesis de Materiales
Este compuesto puede desempeñar un papel en la síntesis de nuevos materiales con propiedades específicas. Por ejemplo, podría utilizarse para crear polímeros o recubrimientos con características únicas, útiles en diversas aplicaciones industriales .
Ciencia Ambiental: Remediación de la Contaminación
This compound: podría utilizarse en ciencia ambiental para la remediación de la contaminación. Sus propiedades químicas podrían ayudar en el desarrollo de agentes que desintoxican contaminantes o ayudan en los procesos de tratamiento de residuos .
Bioquímica: Inhibición Enzimática
El compuesto podría actuar como un inhibidor de ciertas enzimas, lo que lo convierte en una herramienta para estudiar las vías bioquímicas. Esta aplicación podría conducir a una mejor comprensión de las enfermedades y al desarrollo de nuevos tratamientos .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 4-Hydroxy-7-methoxy-2-propylquinoline are extracellular signal-regulated kinases 1/2 (ERK1/2) . These kinases play a crucial role in the regulation of cell functions, including proliferation, differentiation, and survival .
Mode of Action
4-Hydroxy-7-methoxy-2-propylquinoline interacts with its targets, ERK1/2, leading to the inhibition of the MAP kinase pathway . This interaction results in changes in the cellular processes controlled by these kinases .
Biochemical Pathways
The compound affects the MAP kinase pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis . The inhibition of this pathway by 4-Hydroxy-7-methoxy-2-propylquinoline can lead to alterations in these processes .
Result of Action
The molecular and cellular effects of 4-Hydroxy-7-methoxy-2-propylquinoline’s action include the inhibition of ERK1/2, leading to the disruption of the MAP kinase pathway . This disruption can result in altered cell growth, differentiation, and apoptosis .
Análisis Bioquímico
Biochemical Properties
4-Hydroxy-7-methoxy-2-propylquinoline plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the phosphorylation of ERK substrates such as p-90RSK and ELK-1, leading to apoptosis in certain cell lines . This interaction suggests that 4-Hydroxy-7-methoxy-2-propylquinoline may act as an inhibitor in specific signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of 4-Hydroxy-7-methoxy-2-propylquinoline on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, treatment with this compound has been shown to induce apoptosis in human A375 cell lines in a dose-dependent manner . This indicates its potential role in regulating cell death and survival mechanisms.
Molecular Mechanism
At the molecular level, 4-Hydroxy-7-methoxy-2-propylquinoline exerts its effects through specific binding interactions with biomolecules. It binds to the ATP catalytic binding site of ERK, inhibiting its activity and subsequently affecting downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a molecular tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-7-methoxy-2-propylquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its activity can be sustained over a specific period, but prolonged exposure may lead to degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing its use in experimental setups.
Dosage Effects in Animal Models
The effects of 4-Hydroxy-7-methoxy-2-propylquinoline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Determining the optimal dosage is critical for maximizing its therapeutic potential while minimizing adverse outcomes.
Metabolic Pathways
4-Hydroxy-7-methoxy-2-propylquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, affecting metabolic flux and metabolite levels . These interactions can influence the compound’s bioavailability and efficacy, making it important to understand its metabolic profile for effective application in research and therapy.
Transport and Distribution
The transport and distribution of 4-Hydroxy-7-methoxy-2-propylquinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation, influencing its overall activity and function. Understanding these transport mechanisms is crucial for predicting its behavior in biological systems.
Subcellular Localization
4-Hydroxy-7-methoxy-2-propylquinoline exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and its role in cellular processes.
Propiedades
IUPAC Name |
7-methoxy-2-propyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-4-9-7-13(15)11-6-5-10(16-2)8-12(11)14-9/h5-8H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTVIROHKNNYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653736 | |
| Record name | 7-Methoxy-2-propylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-90-1 | |
| Record name | 7-Methoxy-2-propylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


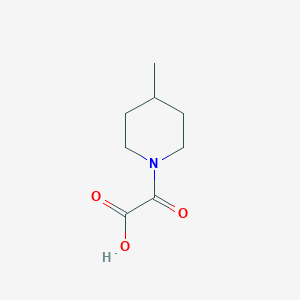
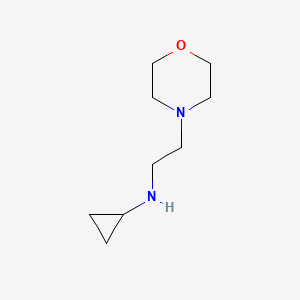
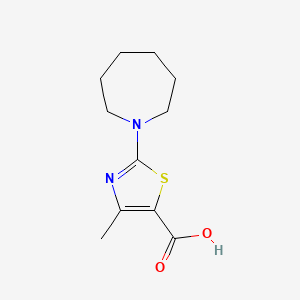
![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1451704.png)




![[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1451713.png)

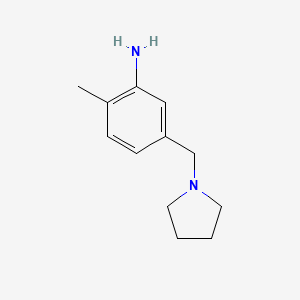
![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)

